molecular formula C10H11F3N2O3 B2537165 N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1428378-11-3

N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No. B2537165
CAS RN: 1428378-11-3
M. Wt: 264.204
InChI Key: SGBJJXHNPHFZBR-UHFFFAOYSA-N
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Description

N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide, also known as FEFO, is a novel compound that has gained significant attention in the field of scientific research due to its unique properties. FEFO belongs to the class of oxalamide compounds, which have been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.

Mechanism of Action

The mechanism of action of N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and microbial infections. N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has been found to inhibit the activity of cyclooxygenase-2, an enzyme that is responsible for the production of pro-inflammatory prostaglandins. N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide also inhibits the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of pro-inflammatory genes. In cancer cells, N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In microbial infections, N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide disrupts the bacterial cell membrane and inhibits the activity of bacterial enzymes, leading to bacterial death.
Biochemical and Physiological Effects:
N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation. N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has been found to possess anti-microbial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yield and purity. N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has been extensively studied for its biological activities, making it a feasible compound for scientific research. However, N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide also has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. Additionally, N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has not been tested extensively in human clinical trials, and its safety and efficacy in humans remain to be determined.

Future Directions

There are several future directions for research on N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide. First, further studies are needed to elucidate its molecular targets and mechanism of action. Second, the safety and efficacy of N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide in human clinical trials need to be determined. Third, the potential of N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide as a therapeutic agent for various diseases, such as cancer and inflammatory disorders, needs to be explored. Fourth, the development of N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide analogs with improved properties, such as increased potency and selectivity, could lead to the discovery of novel therapeutic agents. Overall, N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a promising compound that has the potential to contribute to the development of new drugs for various diseases.

Synthesis Methods

The synthesis of N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves a multi-step process that includes the reaction of furfurylamine with 2,2,2-trifluoroethyl isocyanate to form N-(2-furan-3-yl)ethyl-N'-(2,2,2-trifluoroethyl)urea. This intermediate is then reacted with oxalic acid to form N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide. The synthesis of N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has been optimized for high yield and purity, making it a feasible compound for scientific research.

Scientific Research Applications

N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has been found to possess anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O3/c11-10(12,13)6-15-9(17)8(16)14-3-1-7-2-4-18-5-7/h2,4-5H,1,3,6H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBJJXHNPHFZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CCNC(=O)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide

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